molecular formula C4H2F3N3O B14472061 2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 70309-30-7

2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one

Cat. No.: B14472061
CAS No.: 70309-30-7
M. Wt: 165.07 g/mol
InChI Key: UKZILPCSULPNNS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the combination of the trifluoromethyl group and the triazole ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for diverse applications in various fields of research .

Properties

CAS No.

70309-30-7

Molecular Formula

C4H2F3N3O

Molecular Weight

165.07 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C4H2F3N3O/c5-4(6,7)3(11)10-2-8-1-9-10/h1-2H

InChI Key

UKZILPCSULPNNS-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)C(=O)C(F)(F)F

Origin of Product

United States

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